molecular formula C26H23N5O2S B14989434 5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B14989434
M. Wt: 469.6 g/mol
InChI Key: RSGQUTMBDXHXTF-UHFFFAOYSA-N
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Description

5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-ethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction controls .

Chemical Reactions Analysis

5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-ethoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring to form amines.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms or other substituents.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates .

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The triazole and oxadiazole rings can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-ethoxyphenyl)-1,2,4-oxadiazole lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H23N5O2S

Molecular Weight

469.6 g/mol

IUPAC Name

5-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C26H23N5O2S/c1-2-32-22-16-10-9-15-21(22)25-27-24(33-30-25)18-34-26-29-28-23(17-19-11-5-3-6-12-19)31(26)20-13-7-4-8-14-20/h3-16H,2,17-18H2,1H3

InChI Key

RSGQUTMBDXHXTF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(N3C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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